1-Bromo-2-(2,2-diethoxyethoxy)benzene
Description
1-Bromo-2-(2,2-diethoxyethoxy)benzene is a brominated aromatic compound featuring a diethoxyethoxy substituent at the ortho position relative to the bromine atom. This structure renders it valuable in organic synthesis, particularly as an intermediate for constructing heterocyclic frameworks like benzofurans via cyclization reactions . Its synthesis typically involves Williamson etherification, where a phenol derivative reacts with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) and acetonitrile at elevated temperatures .
Properties
IUPAC Name |
1-bromo-2-(2,2-diethoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRXEWBAPFKMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=CC=C1Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)benzene typically involves the reaction of 2-bromophenol with 2,2-diethoxyethanol in the presence of a base and a phase transfer catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:
Reactants: 2-bromophenol, 2,2-diethoxyethanol
Catalysts: Phase transfer catalyst (e.g., tetrabutylammonium bromide)
Solvent: Tetrahydrofuran (THF)
Temperature: 0-20°C
Atmosphere: Nitrogen or argon
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
1-Bromo-2-(2,2-diethoxyethoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and active pharmaceutical ingredients.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: It is employed in the preparation of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-diethoxyethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of biaryl compounds .
Comparison with Similar Compounds
Structural and Electronic Modifications
The following table summarizes key analogs and their distinguishing features:
Biological Activity
1-Bromo-2-(2,2-diethoxyethoxy)benzene, with the CAS number 204452-94-8, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
- Molecular Formula : C12H17BrO3
- Molecular Weight : 289.17 g/mol
- Boiling Point : Not available
- Structure : The compound features a bromine atom and a diethoxyethoxy group attached to a benzene ring, influencing its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves a reaction between 3-bromophenol and 2-bromo-1,1-diethoxyethane. This reaction can be catalyzed under specific conditions to yield the desired product with varying yields depending on the method employed .
Cytotoxicity and Cancer Research
The cytotoxic effects of halogenated compounds have been documented in several studies. These compounds often interact with cellular mechanisms leading to apoptosis in cancer cells. The presence of the bromine atom in this compound may enhance its ability to inhibit tumor growth or induce cell death through various pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study highlighted the effectiveness of similar benzofuran derivatives against MRSA, suggesting that modifications in the benzene ring structure could enhance bioactivity. This provides a basis for further exploration into the biological activity of this compound .
- Cytotoxicity Assessment : In vitro studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines. These findings indicate that further research into this compound could reveal similar properties .
Data Table: Biological Activity Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
